![molecular formula C18H15N3 B14219009 2,3-Diphenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine CAS No. 802919-06-8](/img/structure/B14219009.png)
2,3-Diphenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,3-Diphenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine typically involves the condensation of isoflavone and 3-aminopyrazole . The reaction can be carried out under microwave irradiation to obtain 5,6-diarylpyrazolo[1,5-a]pyrimidines or using conventional heating methods to produce 6,7-diarylpyrazolo[1,5-a]pyrimidines . The choice of method depends on the desired substitution pattern and the specific application of the synthesized compound.
Analyse Chemischer Reaktionen
2,3-Diphenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,3-Diphenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. In the case of its antifungal activity, the compound inhibits the growth of fungi by interfering with their cell wall synthesis and disrupting essential metabolic processes . For its antitumor activity, the compound may induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
2,3-Diphenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines . These compounds share a similar core structure but differ in their substitution patterns and biological activities. For example, 6,7-diarylpyrazolo[1,5-a]pyrimidines have shown higher antifungal activity against certain phytopathogenic fungi compared to 5,6-diarylpyrazolo[1,5-a]pyrimidines .
Eigenschaften
CAS-Nummer |
802919-06-8 |
|---|---|
Molekularformel |
C18H15N3 |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
2,3-diphenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H15N3/c1-3-8-14(9-4-1)16-17(15-10-5-2-6-11-15)20-21-13-7-12-19-18(16)21/h1-13,18,20H |
InChI-Schlüssel |
ZNXILJMKNOIDSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(NN3C2N=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14218935.png)
![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
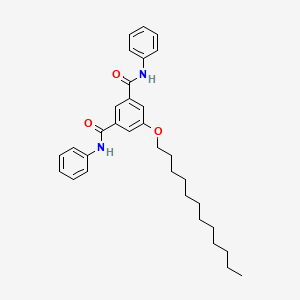
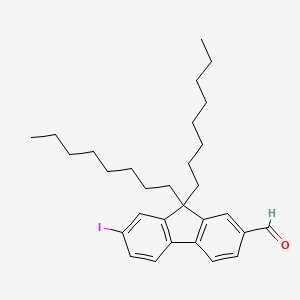

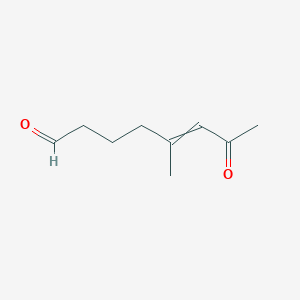
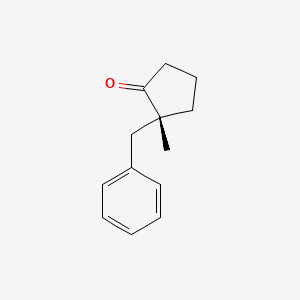
![1-[(4-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14218974.png)
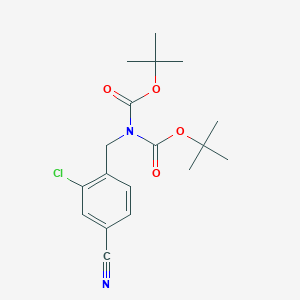
![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14218990.png)
![4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine](/img/structure/B14218993.png)
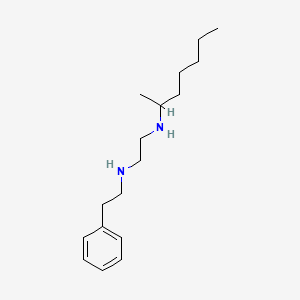
![Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]-](/img/structure/B14219001.png)
